5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
5,6-Dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a thieno[2,3-d]pyrimidine-dione derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:
- 5,6-dimethyl substitution on the thiophene ring, enhancing steric and electronic effects.
- 1-(3-nitrobenzyl) substitution, introducing a nitro group at the para position of the benzyl moiety, which confers strong electron-withdrawing properties.
This compound is synthesized via multi-step protocols involving condensation of substituted oxazine-diones with aromatic aldehydes and amines under basic conditions (e.g., KOH in ethanol), yielding derivatives in 46–86% efficiency . Its structural complexity and substituent diversity make it a candidate for biological activity studies, particularly in antimicrobial and anticancer research.
Properties
CAS No. |
689757-12-8 |
|---|---|
Molecular Formula |
C23H21N3O4S |
Molecular Weight |
435.5 |
IUPAC Name |
5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O4S/c1-15-16(2)31-22-20(15)21(27)24(12-11-17-7-4-3-5-8-17)23(28)25(22)14-18-9-6-10-19(13-18)26(29)30/h3-10,13H,11-12,14H2,1-2H3 |
InChI Key |
CSJGDQYTBXGVJC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- Target Compound: Not directly reported, but analogs with nitro groups show enhanced activity due to nitroreductase activation in pathogens.
- 5-Methyl-6-(2-methylthiazol-4-yl)-3-phenyl Derivative : Exhibits superior activity against Staphylococcus aureus (MIC = 2 µg/mL) compared to Metronidazole (MIC = 8 µg/mL).
- 1-Alkylated Derivatives : Alkylation at position 1 (e.g., benzyl) reduces antimicrobial efficacy, suggesting the nitro group in the target compound may counteract this trend.
Anticancer Activity
- Target Compound : The 3-nitrobenzyl group may synergize with the phenylethyl chain to enhance topoisomerase inhibition, though specific data are pending.
Physicochemical Properties
| Property | Target Compound | 3-(Phenylmethyl) Analog | Pyrano-Fused Analog |
|---|---|---|---|
| logP | ~4.8 (predicted) | 3.2 | 5.59 |
| Polar Surface Area | 90 Ų | 75 Ų | 38.7 Ų |
| Solubility (logSw) | -4.5 (predicted) | -3.1 | -6.05 |
Key Insights :
- 2-Phenylethyl vs. benzyl : Longer alkyl chain in the target compound marginally increases lipophilicity but retains moderate solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
